molecular formula C4H11ClFNO2S B13469278 4-Aminobutane-2-sulfonyl fluoride hydrochloride

4-Aminobutane-2-sulfonyl fluoride hydrochloride

Cat. No.: B13469278
M. Wt: 191.65 g/mol
InChI Key: ZUAMVOLFHCKIBK-UHFFFAOYSA-N
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Description

4-Aminobutane-2-sulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit various proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutane-2-sulfonyl fluoride hydrochloride typically involves the reaction of 4-aminobutane-2-sulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutane-2-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

4-Aminobutane-2-sulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed as a protease inhibitor in studies involving protein degradation and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to protease activity.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Aminobutane-2-sulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the protease activity. The compound also targets other residues such as tyrosine, lysine, and histidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobutane-2-sulfonyl fluoride hydrochloride is unique due to its higher stability in aqueous solutions and lower toxicity compared to similar compounds. It also offers improved solubility in water, making it more suitable for various research applications .

Properties

Molecular Formula

C4H11ClFNO2S

Molecular Weight

191.65 g/mol

IUPAC Name

4-aminobutane-2-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C4H10FNO2S.ClH/c1-4(2-3-6)9(5,7)8;/h4H,2-3,6H2,1H3;1H

InChI Key

ZUAMVOLFHCKIBK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)S(=O)(=O)F.Cl

Origin of Product

United States

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